molecular formula C20H24O7 B3624253 ethyl 3-[7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate

ethyl 3-[7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate

Cat. No.: B3624253
M. Wt: 376.4 g/mol
InChI Key: VNJWUIJOBWTVTM-UHFFFAOYSA-N
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Description

Ethyl 3-[7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate is a chromenone-based ester derivative characterized by a fused benzopyran core (chromen-2-one) substituted with:

  • A 4-methyl group on the chromenone ring.
  • A 7-(2-isopropoxy-2-oxoethoxy) moiety, introducing an ether-linked isopropyl ester.
  • An ethyl propanoate group at position 3.

The compound’s molecular formula is approximately C₂₀H₂₄O₇ (inferred from analogous structures in –8). Its structural complexity arises from the interplay of ester, ether, and ketone functional groups, which influence its solubility, reactivity, and biological interactions . The isopropoxy and oxoethoxy substituents may enhance lipophilicity and target binding compared to simpler derivatives .

Properties

IUPAC Name

ethyl 3-[4-methyl-2-oxo-7-(2-oxo-2-propan-2-yloxyethoxy)chromen-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7/c1-5-24-18(21)9-8-16-13(4)15-7-6-14(10-17(15)27-20(16)23)25-11-19(22)26-12(2)3/h6-7,10,12H,5,8-9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJWUIJOBWTVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC(=O)OC(C)C)OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 3-[7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate typically involves multi-step organic reactions. One common synthetic route includes the esterification of 3-(4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid with ethyl alcohol in the presence of a catalyst such as sulfuric acid. The intermediate product is then reacted with isopropyl chloroformate to introduce the isopropoxy-2-oxoethoxy group .

Chemical Reactions Analysis

Ethyl 3-[7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3-[7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s chromenone core is known for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-[7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate involves its interaction with specific molecular targets and pathways. The chromenone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Key Features Biological Activity
Target Compound
Ethyl 3-[7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate
C₂₀H₂₄O₇ 7-(2-isopropoxy-2-oxoethoxy), 4-methyl, ethyl propanoate Balanced lipophilicity and hydrogen-bonding capacity due to isopropoxy/oxoethoxy groups. Hypothesized anti-inflammatory and anticancer activity (based on chromone core) .
Ethyl 3-(7-hydroxy-4-methylchromen-3-yl)propanoate C₁₅H₁₆O₅ 7-hydroxy, 4-methyl, ethyl propanoate Lacks oxoethoxy; hydroxyl group enhances solubility. Antimicrobial (e.g., against Staphylococcus aureus) .
Ethyl 3-[7-(2-tert-butoxy-2-oxoethoxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]propanoate C₂₁H₂₅ClO₇ 7-(tert-butoxy-2-oxoethoxy), 6-chloro, 4-methyl Bulky tert-butoxy group increases steric hindrance; chloro substitution enhances electrophilicity. Enhanced reactivity in nucleophilic substitutions .
Ethyl 3-{7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate C₂₃H₂₁BrO₆ 7-(4-bromophenyl-2-oxoethoxy), 4-methyl Bromophenyl group improves π-π stacking with biological targets. Potential anticancer activity (e.g., kinase inhibition) .
Ethyl 3-{4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate C₂₆H₂₄O₅ 7-(2-methylnaphthylmethoxy), 4-methyl Naphthalene moiety increases hydrophobicity and fluorescence. Material science applications (e.g., organic LEDs) .

Key Findings:

Substituent Effects on Bioactivity: Hydroxyl or methoxy groups (e.g., Ethyl 3-(7-hydroxy-4-methylchromen-3-yl)propanoate) enhance solubility and antioxidant capacity but reduce metabolic stability . Bulky substituents like tert-butoxy or naphthylmethoxy improve lipophilicity and target affinity but may limit bioavailability . Halogenated derivatives (e.g., bromophenyl or chloro) exhibit heightened electrophilicity, favoring interactions with nucleophilic residues in enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-[7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate
Reactant of Route 2
Reactant of Route 2
ethyl 3-[7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate

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